
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole is a compound that has garnered significant interest in the fields of chemistry and materials science. This compound features a unique combination of boron, fluorine, and sulfur atoms within its structure, which imparts distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole typically involves the reaction of 4-(trifluoromethyl)-1,3-thiazole with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often carried out in the presence of a palladium catalyst and a base, under an inert atmosphere to prevent oxidation. The reaction conditions usually include moderate temperatures and anhydrous solvents to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and real-time monitoring can help in maintaining consistent reaction conditions and product quality. Additionally, solvent recycling and waste minimization strategies are often employed to enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or esters.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield different fluorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, fluorinated derivatives, and substituted thiazoles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学的研究の応用
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and fluorescent probes.
Medicine: Research is ongoing to explore its use in drug discovery, particularly for targeting specific molecular pathways in diseases.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The boron moiety can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
類似化合物との比較
Similar Compounds
- 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
- 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole stands out due to its unique combination of boron and trifluoromethyl groups. This combination imparts distinctive reactivity and stability, making it particularly useful in applications requiring robust and versatile chemical scaffolds .
特性
分子式 |
C10H13BF3NO2S |
|---|---|
分子量 |
279.09 g/mol |
IUPAC名 |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H13BF3NO2S/c1-8(2)9(3,4)17-11(16-8)7-15-6(5-18-7)10(12,13)14/h5H,1-4H3 |
InChIキー |
DNOYDLFBBKXYGL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoicacid](/img/structure/B13636709.png)
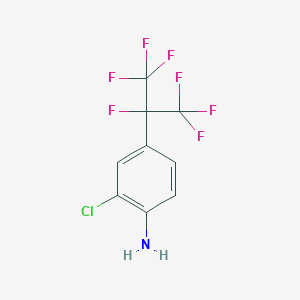

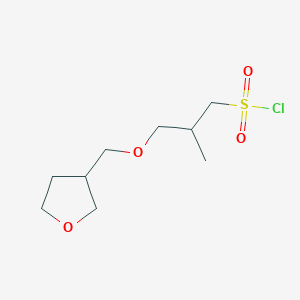
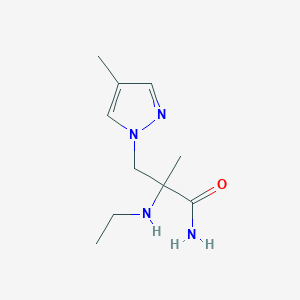
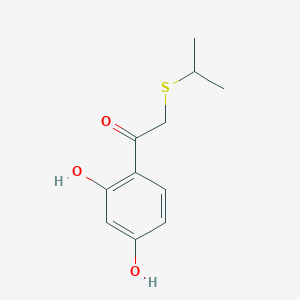

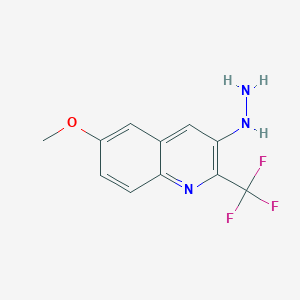
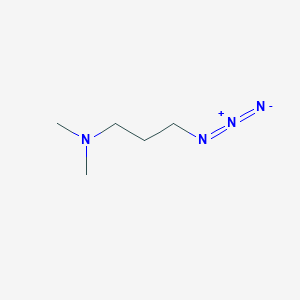
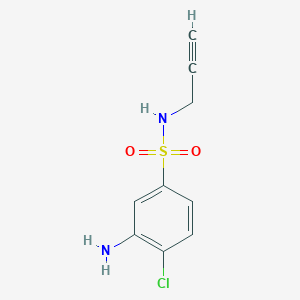
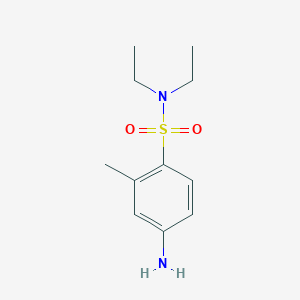

![Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate](/img/structure/B13636797.png)
